Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis
The structure of similar compounds was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis
In the case of (E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied .Scientific Research Applications
Molecular Aggregation and Fluorescence Studies
Studies have focused on the aggregation behavior and fluorescence properties of thiadiazole derivatives in various solvents. For instance, the investigation into the solvent effects on molecular aggregation in thiadiazole compounds reveals that the fluorescence lifetime and circular dichroism (CD) spectra variations indicate different aggregation processes influenced by the substituent group structure on the molecule. This implies a potential for applications in materials science, especially in the development of fluorescence-based sensors and optical materials (Matwijczuk et al., 2016).
Antimicrobial and Anticonvulsant Activities
The synthesis and evaluation of thiadiazole derivatives for antimicrobial and anticonvulsant activities represent another significant area of research. These compounds have been synthesized and tested against various microbial strains, indicating their potential as leads for developing new antimicrobial agents. Additionally, some thiadiazole derivatives have shown promising anticonvulsant activity, suggesting their application in pharmaceutical research aimed at discovering new treatments for seizure disorders (Rajak et al., 2009).
Antioxidant Activity
The evaluation of antioxidant activity in thiadiazole derivatives has been a focus to address oxidative stress-related conditions. Compounds synthesized from thiadiazole derivatives have shown significant antioxidant activity, indicating their potential therapeutic applications in preventing or treating diseases caused by oxidative damage (Gopi et al., 2016).
Synthesis and Chemical Transformations
Research has also been dedicated to exploring the synthesis and chemical transformations of thiadiazole derivatives, leading to the development of novel compounds with potential applications in medicinal chemistry and materials science. These studies include the synthesis of novel thiadiazole compounds and investigation into their structural transformations under various conditions, paving the way for the discovery of new compounds with unique properties (Kalogirou et al., 2021).
Future Directions
The future directions for “Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone” and similar compounds could include further investigation for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) . Additionally, they could be promising precursors for these applications .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
It’s known that btz-based compounds can act as photocatalysts, enabling organic transformations . The exact pathways would depend on the specific reactions being catalyzed.
Result of Action
The result of the compound’s action is primarily observed in its potential as a visible-light organophotocatalyst . It can enable organic transformations, which could be useful in various applications, including photovoltaics and fluorescent sensors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for its function as a photocatalyst . Additionally, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(12-5-6-14-15(11-12)18-22-17-14)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWENAZOIBMFRPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.